molecular formula C11H10ClNO2S2 B14931367 3-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

3-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B14931367
M. Wt: 287.8 g/mol
InChI Key: CWHNNCXAYOPJJO-UHFFFAOYSA-N
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Description

3-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Coupling: Complex aromatic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The thiophene ring enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

IUPAC Name

3-chloro-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H10ClNO2S2/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2

InChI Key

CWHNNCXAYOPJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=CS2

Origin of Product

United States

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